Purpald®

Vue d'ensemble

Description

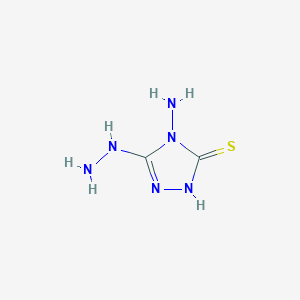

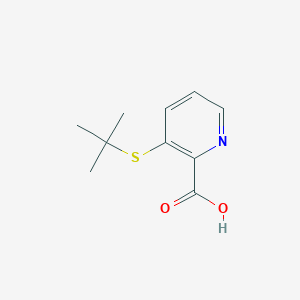

Purpald® is a chemical compound with the molecular formula C2H6N6S . It is also known by the synonyms 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole and 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol . It appears as a white powder and is used in various laboratory and synthesis applications .

Synthesis Analysis

Purpald® has been used in the synthesis of novel monomers. For instance, it has been incorporated into a 2,5-di (2-thienyl)pyrrole (TPTP) derivative monomer to create a functional conductive polymer .Molecular Structure Analysis

The molecular structure of Purpald® is represented by the formula C2H6N6S . It contains carbon, hydrogen, nitrogen, and sulfur atoms arranged in a specific configuration .Chemical Reactions Analysis

Purpald® is known to react with aldehydes to yield purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazines . It does not react with ketones, esters, formic acid, amides, hydroxylamines, quinones, uric acid, hydrazines, and aminophenols to yield purple products .Physical And Chemical Properties Analysis

Purpald® has a molecular weight of 146.17 g/mol . It has a melting point of 230–231 °C (dec.) . It is soluble in 0.5 M NaOH .Applications De Recherche Scientifique

Synthesis of Conductive Polymers

Purpald has been used in the synthesis of novel conductive polymers. A specific example is the creation of a purpald-containing poly (2,5-dithienylpyrrole)-based multifunctional conducting polymer. This polymer has been characterized and its electrooptical properties have been investigated . The functionalization of this polymer modifies its optical and electrical properties, enabling the development of highly sensitive sensor systems and optical devices .

Sensor Systems

The functional conductive polymer synthesized using Purpald can be applied in many fields such as metal sensor, biosensor sensor, and biochemical imaging . The functional groups in the polymer backbone improve the electrochemical and spectroelectrochemical properties of polymers, making them suitable for use in sensor systems .

Electrochromic Devices

The functional conductive polymer synthesized using Purpald has potential usage in electrochromic devices . These devices can change their optical properties in response to an electrical stimulus, making them useful in applications like smart windows .

Detection of Aldehydes

Purpald has been used for the exceedingly specific and sensitive detection of aldehydes . The reaction of aldehydes with Purpald yields purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazines .

Biochemical Analysis

Purpald has been used in conjunction with enzymatic systems for the colorimetric detection of creatinine, free fatty acids, and uric acid . It has also been used for the determination of triglycerides in biological samples .

Corrosion Inhibition

Purpald has been used to investigate the corrosion inhibition performances on mild steel in 0.5 M H2SO4 solution . It has shown a synergistic effect with tartaric acid, providing a potential application in corrosion prevention .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Purpald® primarily targets aldehydes . It has been described as having an exceedingly specific and sensitive reaction with aldehydes, yielding purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazines .

Mode of Action

The interaction of Purpald® with its target aldehydes results in a color change. Specifically, one drop of the aldehyde is added to 10–20 mg of Purpald® dissolved in 2 mL of 1 N sodium hydroxide. Aeration of the reactants produces an intense color within a few minutes . This color change is due to the formation of 6-mercapto-s-triazolo[4,3-b]-s-tetrazines .

Biochemical Pathways

It has been used in conjunction with enzymatic systems for the colorimetric detection of creatinine, free fatty acids, and uric acid . It has also been used for the determination of triglycerides in biological samples .

Pharmacokinetics

It is known that purpald® is soluble in 05 M NaOH, forming a clear to slightly hazy solution .

Result of Action

The primary result of Purpald®’s action is the color change that occurs when it reacts with aldehydes . This color change can be used to detect the presence of aldehydes in a sample .

Action Environment

The action of Purpald® can be influenced by environmental factors. For instance, the reaction requires aeration to produce the intense color . Additionally, Purpald® should be stored in well-closed containers at room temperature, as it is relatively stable under normal laboratory conditions .

Propriétés

IUPAC Name |

4-amino-3-hydrazinyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIMQHBOTMWMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NN=C(N1N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061944 | |

| Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Purpald | |

CAS RN |

1750-12-5 | |

| Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purpald | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purpald | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-hydrazinyl-2,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-thioxo-1,2,4-triazolidin-3-one hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49PBF7WZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

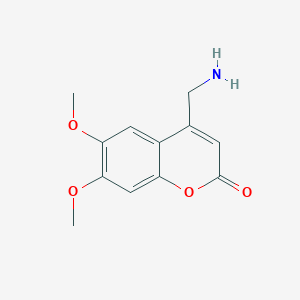

![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)